WAY-648936 Demonstrates Weak CDK2 Inhibitory Activity (IC50 > 30 µM)
In a mobility shift assay against human CDK2, WAY-648936 exhibited an IC50 value of >30,000 nM (>30 µM), indicating it is a weak inhibitor of this kinase [1]. This quantitative data point provides a baseline for its activity, especially when compared to potent CDK inhibitors used as positive controls or as a comparator for other weak inhibitors. It is important to note that while some vendors list WAY-648936 as a CDK1/2/4 inhibitor, this specific data suggests its potency is low, and its primary utility may lie elsewhere, such as its role as a chemical handle for PROTACs.
| Evidence Dimension | Inhibition of human CDK2 |
|---|---|
| Target Compound Data | IC50 > 30,000 nM |
| Comparator Or Baseline | Potent CDK2 inhibitors (e.g., R547 with Ki = 3 nM for CDK2 ) |
| Quantified Difference | WAY-648936 is over 10,000-fold less potent than a selective ATP-competitive CDK inhibitor like R547. |
| Conditions | Mobility shift assay; incubated for 20 min prior to MgCl2 addition, measured after 90 min. |
Why This Matters
This low potency clarifies that WAY-648936 should not be selected as a primary CDK inhibitor tool compound; its value proposition is more likely as a modular PROTAC building block.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50102663 (WAY-648936) against Cyclin-dependent kinase 2. View Source
